1,2-Diphenylethane-1,2-diamine

描述

Historical Evolution of Chiral Diamines as Privileged Scaffolds

Chiral amines have long been recognized for their utility in asymmetric synthesis, serving as resolving agents for racemic mixtures of acids and as chiral bases in enantioselective deprotonation reactions. sigmaaldrich.com The development of chiral vicinal diamines, in particular, marked a significant advancement in the field. sigmaaldrich.com These compounds are integral components of numerous chiral catalysts and pharmaceutical agents. sigmaaldrich.com The pioneering work in the 1970s with naturally occurring alkaloids like sparteine (B1682161) laid the groundwork for the extensive investigation of chiral diamines in asymmetric reactions. chemrxiv.org Over the decades, the focus has expanded to include synthetically accessible diamines, leading to the development of a diverse library of these "privileged scaffolds." These scaffolds have proven effective in a wide array of catalytic asymmetric reactions, including hydrogenations, Michael additions, and Mannich reactions. mdpi.comresearchgate.netresearchgate.net

Overview of Stereoisomers and Enantiomeric Purity Requirements for 1,2-Diphenylethane-1,2-diamine (B1144217)

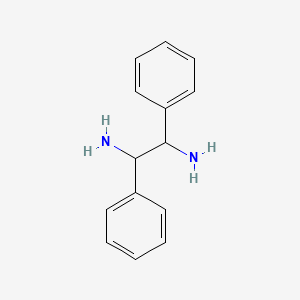

This compound possesses two stereogenic centers, leading to the existence of three stereoisomers: a meso compound and a pair of enantiomers, (1R,2R)- and (1S,2S)-DPEN. wikipedia.org The chiral enantiomers are of primary interest in asymmetric synthesis. wikipedia.org The synthesis of this compound can be achieved through the reductive amination of benzil (B1666583). wikipedia.org The resulting diastereomers can be separated, and the chiral pair is typically resolved into its individual enantiomers using a chiral resolving agent, such as tartaric acid. wikipedia.org

The enantiomeric purity of this compound is of paramount importance for its successful application in asymmetric catalysis. The use of an enantiomerically impure ligand or catalyst would directly translate to a lower enantiomeric excess in the final product, diminishing the effectiveness of the asymmetric transformation. Therefore, stringent quality control and accurate methods for determining enantiomeric purity are essential. Techniques such as gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or derivatizing agents are employed to ascertain the enantiomeric excess of DPEN. researchgate.netacs.orgsigmaaldrich.com For instance, the (1R,2R)-(+)-enantiomer is commercially available with an enantiomeric excess of 99% as determined by GLC. sigmaaldrich.com

The physical properties of the enantiomers are distinct. For example, the (1R,2R) enantiomer exhibits a specific rotation of [α]23 +106±1° in methanol (B129727). wikipedia.org

Properties of this compound Enantiomers

| Property | (1R,2R)-(+)-1,2-Diphenylethane-1,2-diamine | (1S,2S)-(-)-1,2-Diphenylethane-1,2-diamine |

| CAS Number | 35132-20-8 mdpi.com | 29841-69-8 mdpi.com |

| Molecular Formula | C₁₄H₁₆N₂ wikipedia.org | C₁₄H₁₆N₂ wikipedia.org |

| Molar Mass | 212.29 g/mol wikipedia.org | 212.29 g/mol wikipedia.org |

| Appearance | White solid wikipedia.org | White solid |

| Melting Point | 79-83 °C wikipedia.org | 79-83 °C |

| Optical Activity | [α]20/D +102°, c = 1 in ethanol (B145695) sigmaaldrich.com | [α]20/D -102°, c = 1 in ethanol |

This interactive table summarizes key properties of the enantiomers of this compound.

Structure

3D Structure

属性

IUPAC Name |

1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-60-7, 951-87-1, 16635-95-3 | |

| Record name | meso-1,2-Diphenylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC180201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 1,2-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16635-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2-Diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Diphenylethane 1,2 Diamine and Its Derivatives

Classical Synthetic Routes to 1,2-Diphenylethane-1,2-diamine (B1144217)

Classical approaches to synthesizing this compound typically involve the transformation of readily available precursors through established chemical reactions. These methods are fundamental for producing the diamine, which can then be used as a racemic mixture or be subjected to resolution to isolate the desired enantiomers.

Reductive Amination Pathways

A primary and widely utilized method for the synthesis of this compound is the reductive amination of benzil (B1666583). wikipedia.orgchemchart.comsmolecule.com This process involves the reaction of benzil, a diketone, with an amine source in the presence of a reducing agent.

The reaction typically proceeds by the formation of a diimine intermediate from benzil and ammonia (B1221849), which is then reduced to the corresponding diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with hydrogen gas over a Raney nickel catalyst. The reaction is often carried out in a solvent such as methanol (B129727) at elevated temperatures. This method can produce both the meso and the chiral (dl) diastereomers of DPEN. wikipedia.org

Table 1: Reductive Amination of Benzil

| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NH₃ | H₂/Raney Ni | Methanol | 60 | 86-96 |

Condensation Followed by Reduction Strategies

Another classical approach involves the condensation of benzaldehyde (B42025) with an amine, followed by a reduction step. For instance, benzaldehyde can be reacted with ammonia or a primary amine to form an imine or a related intermediate, which is subsequently reduced to form the diamine. smolecule.com A one-pot synthesis starting from benzaldehyde and hexamethyldisilazane, catalyzed by benzoic acid, has been reported to produce amarine, which can then be converted to the desired diamine. researchgate.net

Enantioselective Synthesis and Resolution Techniques for this compound

The utility of this compound in asymmetric catalysis necessitates the development of methods to obtain it in enantiomerically pure forms. This is achieved through the resolution of racemic mixtures or by direct enantioselective synthesis.

Diastereomeric Salt Resolution with Chiral Acids (e.g., Tartaric Acid)

A well-established and effective method for obtaining enantiomerically pure this compound is the resolution of its racemic mixture using a chiral resolving agent, most commonly L-(+)-tartaric acid. wikipedia.orgwisc.edu This technique relies on the principle that the reaction of a racemic mixture of a base (the diamine) with a single enantiomer of a chiral acid results in the formation of a pair of diastereomeric salts. libretexts.org

These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wisc.edulibretexts.org The less soluble diastereomeric salt will crystallize out of the solution first. Once the diastereomers are separated, the pure enantiomer of the diamine can be recovered by treating the salt with a base. orgsyn.org This method is suitable for large-scale preparations and avoids the use of hazardous reagents. For example, the (R,R)-enantiomer of DPEN has a specific rotation of [α]₂₃ +106±1° in methanol. wikipedia.org

Chiral Auxiliary-Mediated Approaches (e.g., via TsDPEN Derivatives)

Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the desired product. In the context of this compound, N-tosylated derivatives (TsDPEN) are significant. wikipedia.org These derivatives are not only important ligands in their own right for asymmetric transfer hydrogenation reactions but are also intermediates in synthetic strategies. wikipedia.orgnih.gov

The synthesis of these derivatives often starts from enantiomerically pure DPEN. However, chiral auxiliary-based methods can also be envisioned where a chiral group temporarily attached to a precursor molecule guides the formation of the desired stereocenters in the diamine backbone. For example, (1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine, a derivative of DPEN, is used as a chiral auxiliary in various asymmetric syntheses.

Asymmetric Reduction of Imines and Precursors

The asymmetric reduction of imines and related precursors is a powerful strategy for the synthesis of chiral amines, including this compound. researchgate.netthieme-connect.de This approach utilizes chiral catalysts to control the stereoselectivity of the reduction process, leading directly to an enantiomerically enriched product.

A notable example is the highly enantioselective reduction of 1,2-bis(p-methoxyphenylimino)-1,2-diphenylethane using a stoichiometric amount of a borane (B79455) reagent (BH₃·THF) and a catalytic amount of an oxazaborolidine derived from L-threonine. capes.gov.br This reaction yields the corresponding diamine derivative with excellent enantiomeric purity, which can then be deprotected to afford the enantiomerically pure (R,R)-1,2-diphenylethane-1,2-diamine. capes.gov.br

Furthermore, transition metal complexes, particularly those of ruthenium, rhodium, and iridium, with chiral ligands are highly effective for the asymmetric hydrogenation of imines. thieme-connect.deacs.org For instance, ruthenium complexes with N-tosylated DPEN (TsDPEN) are well-known catalysts for the asymmetric transfer hydrogenation of various substrates, including imines. wikipedia.orgmdpi.com These catalytic systems can achieve high yields and enantioselectivities. researchgate.net

Table 2: Asymmetric Reduction of Imine Precursors

| Substrate | Catalyst System | Reducing Agent | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1,2-bis(p-methoxyphenylimino)-1,2-diphenylethane | Oxazaborolidine/BH₃·THF | BH₃·THF | Excellent | capes.gov.br |

| N-Aryl Imines | Ru-Pybox complexes | Isopropanol (B130326) | Up to 99% |

Hydrolysis of Chiral Imidazolines

The synthesis of enantiomerically pure this compound (DPEN) can be effectively achieved through the hydrolysis of chiral imidazolines. researchgate.net This method provides a reliable route to both (1S,2S)- and (1R,2R)-DPEN. The process typically involves the acid-catalyzed hydrolysis of a 2,4,5-triarylimidazoline precursor. researchgate.netchemicalbook.com

The mechanism of imidazoline (B1206853) hydrolysis is generally understood to proceed via protonation of the imine nitrogen, which forms an iminium ion. This is followed by the nucleophilic attack of water on the carbon of the C=N double bond. masterorganicchemistry.comwhiterose.ac.uk Subsequent proton transfer and elimination of the amine component lead to the ring-opened diamine product. masterorganicchemistry.comsciengine.com The reaction conditions, such as the nature of the acid and the temperature, can influence the rate and efficiency of the hydrolysis. researchgate.net For instance, heating the imidazoline with concentrated hydrochloric acid or refluxing with aqueous potassium hydroxide (B78521) are common procedures. chemicalbook.com

A notable example involves the hydrolysis of (±)-iso-amarine, a tetraphenyl-substituted imidazoline, which serves as a key intermediate. researchgate.net By coupling (±)-iso-amarine with (R)-acetylmandelic acid, two diastereoisomeric N-acylamidines are formed, which can be separated. Subsequent hydrolysis of these separated diastereomers yields the enantiopure (1S,2S)- and (1R,2R)-1,2-diamino-1,2-diphenylethanes. researchgate.net

Catalytic Asymmetric Synthesis of 1,2-Diamines Utilizing this compound Motifs

Chiral ligands derived from this compound are extensively used in catalytic asymmetric synthesis to produce a variety of enantioenriched 1,2-diamines. researchgate.netrsc.org These ligands, often in the form of metal complexes or as organocatalysts, have proven effective in a range of carbon-nitrogen and carbon-carbon bond-forming reactions. mdpi.commdpi.comhep.com.cn

C-N Bond Forming Reactions

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, and DPEN-derived catalysts have shown remarkable efficacy in several such reactions. researchgate.netrsc.org

The asymmetric ring-opening of meso-aziridines with nucleophiles is a powerful method for the synthesis of chiral 1,2-diamines. researchgate.netrsc.org Catalysts derived from this compound can facilitate this transformation with high enantioselectivity. researchgate.net For example, a tridentate Schiff base chromium(III) complex has been used for the ring-opening of meso-aziridines with trimethylsilyl (B98337) azide, affording β-azido amino compounds which are precursors to 1,2-diamines. researchgate.netrsc.org Similarly, the ring-opening of N-Boc-azabenzonorbornadienes with amines, catalyzed by transition metal complexes bearing chiral ligands, provides access to enantioenriched diaminotetralines. rsc.org The anti-selectivity is generally observed in these reactions. rsc.org

The hydroamination of allylic amines and enamines represents an atom-economical route to 1,2-diamines. researchgate.netrsc.org Catalytic systems incorporating DPEN-based ligands have been developed for this purpose. For instance, the intermolecular hydroamination of allylic amines with hydroxylamines can be catalyzed by chiral aldehydes, leading to unsymmetrical 1,2-diamine derivatives. rsc.org Furthermore, the asymmetric hydroamination of enamines with O-acyl hydroxylamines, catalyzed by a copper complex with a chiral phosphine (B1218219) ligand, yields 1,2-diamines with good regio- and enantioselectivities. rsc.org

The direct diamination of olefins is a highly desirable transformation for the synthesis of 1,2-diamines. organic-chemistry.orgcore.ac.uk While various catalytic systems have been explored for this reaction, those involving DPEN derivatives are noteworthy. Palladium-catalyzed asymmetric 1,2-diamination of 1,3-dienes using dialkylureas has been achieved with high enantioselectivity. organic-chemistry.org Additionally, enantioselective syn-diamination of alkenes can be mediated by chiral organoselenium catalysts. nih.gov Iodine-catalyzed stereospecific 1,2-diaminations of unactivated alkenes have also been developed, providing access to both syn- and anti-diastereomers of 1,2-diamines. scientificupdate.com

Hydroamination of Allylic Amines and Enamines

C-C Bond Forming Reactions

Complexes and organocatalysts derived from this compound are also instrumental in promoting asymmetric carbon-carbon bond-forming reactions. tcichemicals.com These reactions are crucial for building the carbon skeleton of complex molecules. A primary-tertiary diamine derived from C2-symmetric this compound has been successfully employed as an organocatalyst in the asymmetric Mannich reaction of cyclic N-sulfonyl trifluoromethylated ketimines with methyl ketones, yielding products with high enantioselectivity. researchgate.net

Reductive Coupling of Enamines with Imines

C-H Bond Forming Reactions (e.g., C-H Amination)

The synthesis of 1,2-diamines can also be achieved through reactions that form C-H bonds, most notably through the hydrogenation of C=N bonds. rsc.org A foundational method for producing this compound itself is the reductive amination of benzil. wikipedia.org This reaction converts the two ketone functionalities of benzil into amino groups, forming the diamine. wikipedia.org

Another important strategy within this category is intramolecular C-H amination. researchgate.net For example, catalytic asymmetric ring-closing C-H amination of sulfamoyl azides, catalyzed by a chiral ruthenium bis(oxazoline) complex, produces chiral 1,2,5-thiadiazolidine-1,1-dioxides, which are cyclic diamine analogues. This reaction proceeds with high yield and enantioselectivity (up to 98% ee) for substrates with benzylic C-H bonds. organic-chemistry.org

Desymmetrization Reactions of meso-Diamines

The desymmetrization of prochiral meso-diamines is an effective strategy for accessing enantiomerically enriched chiral diamines. rsc.orgresearchgate.net meso-1,2-Diphenylethane-1,2-diamine, which has an internal plane of symmetry despite possessing two stereocenters, is an ideal substrate for such transformations. cymitquimica.comvulcanchem.com

One approach involves the enantioselective ring-opening of meso-aziridines (cyclic precursors to diamines) with amines or other nucleophiles, catalyzed by chiral metal complexes. rsc.org For example, a chiral Mg(OTf)₂/N,N'-dioxide complex catalyzes the reaction of N-(2-picolinoyl)aziridine with aniline (B41778) to give the chiral diamine product in 97% yield and 95% ee. rsc.org

Enzymatic methods have also been successfully applied. Lipases can catalyze the enantioselective alkoxycarbonylation of meso-1,2-disubstituted-1,2-diaminoethanes using dialkyl carbonates as acylating agents. mdpi.compreprints.org This kinetic resolution produces mono-N-carbamate-protected chiral diamines, which are valuable synthetic precursors. mdpi.com For instance, lipase (B570770) from Candida antarctica B (CAL-B) has been used effectively for this purpose. preprints.org

| Catalyst System | Substrate | Reagent | Product | Yield | Enantiomeric Excess (ee) |

| Mg(OTf)₂ / Chiral N,N'-dioxide | meso-N-(2-picolinoyl)aziridine | Aniline | Chiral diamine | 97% | 95% |

| Lipase (e.g., CAL-B) | meso-1,2-disubstituted-1,2-diaminoethane | Dialkyl carbonate | Mono-N-carbamate-protected diamine | - | - |

| Yttrium-salen complex | meso-Diaminocyclopropanes | Azide nucleophiles | Ring-opened chiral diamine | - | 83-96% |

Synthesis of Functionalized and Polymeric this compound Derivatives

The unique structural and chiral properties of this compound have spurred the development of a diverse array of functionalized and polymeric derivatives. These materials find applications in fields ranging from asymmetric catalysis to high-performance polymers.

Functionalized Derivatives for Catalysis

The primary amino groups of this compound serve as versatile handles for the introduction of various functional moieties, leading to the creation of sophisticated chiral ligands and organocatalysts.

A prominent example is the synthesis of N-tosylated this compound (TsDPEN), a precursor for highly effective catalysts in asymmetric transfer hydrogenation. wikipedia.org The tosylation is typically achieved by reacting the diamine with p-toluenesulfonyl chloride. This N-substituted derivative, in complex with metals like ruthenium, forms a bifunctional catalyst where the amine groups can participate in proton transfer during the catalytic cycle.

Furthermore, thiophosphoramide derivatives of (S,S)-1,2-diphenylethane-1,2-diamine have been synthesized and employed as efficient organocatalysts. sci-hub.se The synthesis involves a one-step procedure using O,O'-diethylthiophosphoric chloride, resulting in the corresponding thiophosphoramide in good yields. sci-hub.se These catalysts have demonstrated high efficiency and enantioselectivity in asymmetric Michael additions. sci-hub.se

The following table summarizes the synthesis of a thiophosphoramide derivative from (S,S)-1,2-diphenylethane-1,2-diamine.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| (S,S)-1,2-diphenylethane-1,2-diamine | O,O'-diethylthiophosphoric chloride | (S,S)-N,N'-bis(diethoxythiophosphoryl)-1,2-diphenylethane-1,2-diamine | 72-76% | sci-hub.se |

Polymeric Derivatives: Polyamides and Polyimides

The bifunctional nature of this compound and its derivatives makes them excellent monomers for the synthesis of novel polymers, particularly polyamides and polyimides, which can exhibit enhanced thermal stability, solubility, and specific optical properties.

Polyimides:

A notable development is the synthesis of a novel polyimide (PI) film from a specially designed diamine monomer containing ester and phenyl moieties: 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA). researchgate.netmdpi.com The synthesis of this monomer is a three-step process starting from benzoin. mdpi.com

Monomer Synthesis: 1,2-Diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA)

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Yield | Reference |

| 1 | Ketone-Alcohol Reduction | Benzoin | Sodium borohydride (NaBH₄) | Methanol | 95% | mdpi.com |

| 2 | Esterification | 1,2-diphenylethane-1,2-diol | 4-nitrobenzoyl chloride (4-NBC), Pyridine | Anhydrous tetrahydrofuran (B95107) | 93% | mdpi.com |

| 3 | Hydrogenation | 1,2-Diphenylethane-1,2-diyl bis(4-nitrobenzoate) (1,2-DPEDBN) | Palladium on carbon (Pd/C), Hydrogen | Anhydrous THF | 85.4% | researchgate.netmdpi.com |

This novel diamine monomer, 1,2-DPEDBA, is then polymerized with a dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6-FDA), through a two-step chemical imidization process to yield the final polyimide film. researchgate.netmdpi.com The resulting polyimide exhibits desirable properties such as good solubility in common organic solvents, high optical transparency, low water absorption, and a low dielectric constant. researchgate.netmdpi.com

Properties of 6-FDA-DPEDBA Polyimide Film

| Property | Value | Reference |

| 5% Weight Loss Temperature (Td5) | 360 °C (under N₂) | researchgate.net |

| Transmittance (400-760 nm) | 87.1% | researchgate.net |

| Water Absorption | 1.78% | researchgate.net |

| Dielectric Constant (10⁶ Hz) | 2.17 | researchgate.net |

In a different approach, sulfonated multiphenyl conjugated polyimides have been prepared. daneshyari.com This involves the synthesis of a sulfonated diamine monomer, di-sulfuricacid-1,1-bis(4-aminophenyl)-2,2-diphenylethylene (SBAPDPE), by direct sulfonation of the parent diamine. daneshyari.com This sulfonated monomer is then copolymerized with a non-sulfonated diamine and a dianhydride to produce polyimides with varying degrees of sulfonation, which are of interest for applications such as proton exchange membranes. daneshyari.com

Polyamides:

Chiral polyamides have been synthesized via low-temperature polycondensation of a purine-containing diamine with various aromatic diacyl chlorides. researchgate.net While not directly using this compound, this methodology of reacting a diamine with a diacyl chloride is a general and applicable method for forming polyamides. researchgate.net This approach can be adapted to create chiral polyamides from this compound, potentially leading to materials with unique recognition and separation capabilities. The synthesis of sustainable and chiral polyamides has also been achieved through the anionic polymerization of a biobased ε-lactam, highlighting a different route to chiral polyamide structures. nih.gov

1,2 Diphenylethane 1,2 Diamine As Chiral Ligands in Asymmetric Metal Catalysis

Design and Synthesis of Chiral Metal Complexes with 1,2-Diphenylethane-1,2-diamine (B1144217)

The versatility of the this compound scaffold allows for the creation of a diverse range of chiral ligands through modifications at the amino groups. These modifications lead to the development of Schiff base ligands, N,N'-disubstituted ligands, polymeric ligands, and phosphorus-containing ligands, each with unique coordination properties and catalytic applications.

Schiff Base Ligands Derived from this compound

Schiff base ligands are readily synthesized through the condensation reaction of this compound with aldehydes or ketones. nbinno.com These ligands, often tetradentate, coordinate with transition metals through the nitrogen atoms of the imine groups and other donor atoms present in the aldehyde or ketone precursor. researchgate.netscispace.com

For instance, Schiff bases derived from (1R,2R)-(+)-1,2-diphenylethylene-1,2-diamine and 5-substituted salicylaldehydes (where the substituent is H, Br, or Cl) have been synthesized and used to form complexes with transition metals. researchgate.net Spectroscopic analyses, including NMR, mass spectrometry, IR, and UV-visible spectroscopy, have been employed to characterize these complexes. researchgate.net The absorption spectra in the visible region for these complexes suggest a near square planar coordination geometry. researchgate.net

Similarly, a novel Schiff base ligand was prepared from 1,2-diphenylethane-1,2-dione, o-phenylenediamine, and benzophenone. This ligand forms octahedral complexes with Co(II) and Zn(II), and a distorted octahedral complex with Cu(II), acting as a tetradentate ligand coordinating through four azomethine nitrogen atoms. researchgate.netscispace.com Another study involved the synthesis of a Schiff base from 1,2-diphenylethane-1,2-dione and dinitrophenyl hydrazine, which acts as a bidentate ligand with O and N donor atoms, forming tetrahedral complexes with Cu(II) and Zn(II). brieflands.com

The electronic properties of the substituents on the aldehyde or ketone precursor can influence the spectral characteristics of the resulting metal complexes. researchgate.net

N,N'-Disubstituted this compound Ligands (e.g., N,N'-Dimethyl-DPEDA)

N,N'-disubstituted this compound derivatives, such as N,N'-dimethyl-1,2-diphenylethane-1,2-diamine (DMPEDA), are crucial ligands in asymmetric catalysis. orgsyn.org These C2-symmetric diamines are valuable precursors for a variety of reagents used in asymmetric synthesis. researchgate.net

A series of chiral N,N'-dimethyl-1,2-diphenylethane-1,2-diamine ligands have been synthesized through a chiral diboron-templated asymmetric reductive coupling method. nih.govacs.org These ligands readily form air-stable iridium complexes when mixed with an iridium hydrate, such as [Cp*Ir(H₂O)₃]SO₄, in an aqueous solution at room temperature. nih.govacs.org These complexes have proven effective in the asymmetric transfer hydrogenation of α-keto acids. nih.govacs.org For example, in the reduction of 2-oxo-2-(o-tolyl)acetic acid, the iridium complex of the parent N,N'-dimethyl-1,2-diphenylethane-1,2-diamine yielded the product with 73% enantiomeric excess (ee). An ortho-chloro-substituted version of the ligand led to a higher enantioselectivity of 83% ee. nih.govacs.org

Furthermore, nickel complexes incorporating chiral DMPEDA-type ligands have been shown to be effective catalysts for the enantioconvergent cross-coupling of racemic alkyl halides with various organometallic reagents. orgsyn.org Specifically, for the Negishi coupling of alkylchloroboronate esters with alkylzincs, (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane has been identified as the optimal ligand in terms of both yield and enantioselectivity. orgsyn.org

Polymeric Chiral Diamine Ligands Based on this compound

To facilitate catalyst recovery and reuse, polymeric chiral diamine ligands based on the this compound structure have been developed. A series of polymeric N,N'-dimethyl chiral vicinal diamines were synthesized for the first time via polymerization of a bisaldimine with a chiral diboron (B99234) compound in tetrahydrofuran (B95107) (THF) at room temperature. nih.govresearchgate.net

The resulting polymeric chiral diamines exhibited number-average molecular weights (Mn) ranging from 5,000 to 14,000 g/mol , with polydispersity indices (PDI) between 1.02 and 1.91. nih.gov The molecular weight of these polymers could be controlled by adjusting the reaction time. nih.gov Iridium complexes of these polymeric diamines have demonstrated efficiency and recyclability as catalysts in the asymmetric transfer hydrogenation of functionalized ketones, producing optically active secondary alcohols with excellent enantioselectivities (up to 99% ee) and high total turnover numbers. acs.org

In a different approach, new polymeric chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have been synthesized based on (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives through free-radical-initiated polymerization. researchgate.net

P,N-Phosphine and P,N,N,P-Ligands with this compound Backbone

The incorporation of phosphorus donor atoms into the this compound backbone leads to the formation of P,N- and P,N,N,P-ligands, which have shown significant promise in catalysis. These ligands combine the properties of both hard nitrogen and soft phosphorus donor atoms. nih.gov

Tetradentate P,N,N,P-ligands with a C2-symmetric this compound backbone have been synthesized. chalmers.se The synthesis involves the reaction of a phosphine (B1218219) aldehyde with (S,S)-1,2-diphenylethane-1,2-diamine using a reductive amination protocol. chalmers.se This method has been used to prepare diphosphine ligands with excellent optical purity. chalmers.se These P,N,N,P-ligands, along with other P,N- and P,N,N- compounds with chirality on the phosphorus atom, have been synthesized through methods involving asymmetric deprotonation of prochiral phosphine-boranes or the use of (-)-ephedrine as a chiral auxiliary. chalmers.se

Applications in Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. Ligands derived from this compound have been instrumental in the development of highly efficient catalysts for this transformation.

Rhodium-Catalyzed Systems (e.g., Tethered Rh(III)-N-(p-Tolylsulfonyl)-1,2-Diphenylethylene-1,2-Diamine Complexes)

A notable class of catalysts for ATH are the tethered Rh(III) complexes containing the N-(p-tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN) ligand. nih.govorganic-chemistry.orgacs.org These complexes feature a tether linking the diamine ligand to the cyclopentadienyl (B1206354) (Cp*) ring, which enhances stereochemical stability and often leads to higher selectivities. thieme-connect.com

A series of these tethered Rh(III)/Cp* complexes have been prepared, characterized, and evaluated in the ATH of a broad range of (hetero)aryl ketones. nih.govacs.org The reactions are typically performed under mild conditions using a formic acid/triethylamine mixture as the hydrogen source, affording enantiomerically enriched alcohols in good yields and with high to excellent enantioselectivities. nih.govacs.org

Research has shown that the electronic nature of substituents on the phenyl tethering ring can influence the catalytic activity. Complexes with electron-donating groups tend to exhibit higher activity than those with electron-withdrawing groups, although the stereochemical outcome of the reaction is generally not affected. nih.govacs.org The utility of these catalysts has been demonstrated by the successful scale-up of the ATH of 4-chromanone (B43037) to the gram scale, which provided the product quantitatively and with excellent enantioselectivity. nih.govacs.org

These tethered rhodium-diamine catalysts have also been successfully applied to the ATH of other challenging substrates, such as nitrones, yielding chiral hydroxylamines with up to 99% yield and >99% ee. researchgate.netresearchgate.net

Iridium-Catalyzed Systems (e.g., Ir/DMPEDA Complexes)

Iridium complexes incorporating chiral diamine ligands, particularly derivatives of this compound like N,N'-dimethyl-1,2-diphenylethane-1,2-diamine (DMPEDA), are powerful catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. nih.gov These catalysts are often employed for the reduction of ketones and imines, providing access to chiral alcohols and amines with high enantioselectivity.

The catalytic systems are typically generated in situ by reacting a suitable iridium precursor, such as [Ir(Cp)Cl2]2 or [CpIr(H2O)3]SO4, with the chiral diamine ligand. nih.govacs.org These iridium complexes have demonstrated remarkable activity and selectivity, even in aqueous media, which is advantageous for green chemistry applications. nih.govacs.org For instance, Carreira reported an efficient asymmetric transfer hydrogenation (ATH) of α-cyano and α-nitro aryl ketones in an aqueous solution using a chiral iridium diamine catalyst, achieving excellent reactivity and enantioselectivity. nih.govacs.org

Research has explored the impact of substituents on the phenyl rings of the DMPEDA ligand. A study on the ATH of 2-oxo-2-(o-tolyl)acetic acid found that introducing an ortho-chloro substituent on the ligand's phenyl rings increased the enantiomeric excess (ee) of the product from 73% to 83%. nih.gov This highlights the tunability of these ligands to optimize stereochemical outcomes. The modification of the sulfonyl group in related N-sulfonated diamine ligands has also been shown to influence both reactivity and selectivity in iridium-catalyzed reactions. ethz.ch

Table 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones with DMPEDA-type Ligands

| Substrate | Catalyst System | Conditions | Enantiomeric Excess (ee) | Reference |

| 2-Oxo-2-(o-tolyl)acetic acid | [CpIr(H₂O)₃]SO₄ / (1R,2R)-DMPEDA | H₂O/MeOH, 70°C, 12h | 73% | nih.gov |

| 2-Oxo-2-(o-tolyl)acetic acid | [CpIr(H₂O)₃]SO₄ / (1R,2R)-N,N'-dimethyl-1,2-bis(2-chlorophenyl)ethane-1,2-diamine | H₂O/MeOH, 70°C, 12h | 83% | nih.gov |

| Cyclic Imines | Ir(III) complex with (1S,2S)-N1-Neopentyl-DPEN | HCOONa (hydrogen source) | 89-94% |

This table is interactive and can be sorted by column.

Ruthenium-Catalyzed Systems (e.g., Noyori-Ikariya Catalysts with TsDPEN)

Among the most celebrated applications of this compound derivatives is their use in Noyori-Ikariya catalysts for asymmetric transfer hydrogenation (ATH). mdpi.com These catalysts, typically formulated as [(arene)Ru(TsDPEN)Cl], are exceptionally effective for the reduction of a broad range of prochiral ketones and imines to their corresponding chiral alcohols and amines with outstanding enantioselectivity. nih.govrsc.org The ligand most commonly employed is N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN), which, in combination with a Ru(II) arene complex, forms a highly active and selective catalyst. mdpi.comliv.ac.uk

The mechanism involves the in-situ formation of an 18-electron ruthenium hydride species from the 16-electron precatalyst. mdpi.com This hydride is the active catalyst that transfers a hydride and a proton to the carbonyl group of the substrate via a six-membered pericyclic transition state. nih.gov The high degree of stereocontrol is attributed to the chiral environment created by the TsDPEN ligand and a stabilizing CH/π interaction between the arene ligand of the catalyst and the aryl group of the substrate. mdpi.com The reaction is typically carried out using isopropanol (B130326) or a formic acid/triethylamine azeotrope as the hydrogen source. mdpi.comrsc.org

The versatility of the Noyori-Ikariya catalyst has been demonstrated in the reduction of various substrates, including simple aryl ketones, heterocyclic ketones, and α-amino ketones, often achieving enantiomeric excesses greater than 90%. nih.govrsc.orgbohrium.com Tethered versions of the Ru/TsDPEN catalyst, where the arene is covalently linked to the diamine ligand, have also been developed, showing enhanced activity and stability in some cases. nih.govacs.org

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones using TsDPEN Ligands

| Substrate | Catalyst System | Hydrogen Source | Enantiomeric Excess (ee) | Reference |

| Acetophenone | RuCl(S,S)-TsDPEN | HCOOH/Et₃N | 98% | mdpi.com |

| Ring-substituted β-amino ketones | RuCl(S,S)-TsDPEN | HCOOH/Et₃N | up to 99% | rsc.org |

| Various aryl ketones | Tethered Ru(II)/TsDPEN | aq. HCOONa | Excellent | acs.org |

| Acetophenone Derivatives | N-(heterocyclesulfonyl)-functionalised Noyori–Ikariya catalysts | iPrOH or HCOOH | High | rsc.org |

| α-Phthalimide ketones | Chiral Ru-TsDPEN complex | Not specified | up to 99% | researchgate.net |

This table is interactive and can be sorted by column.

Applications in Asymmetric Carbon-Carbon Coupling Reactions

Nickel/Diamine Catalysts in Alkyl-Alkyl Cross-Coupling

Nickel catalysts complexed with chiral diamine ligands derived from this compound have emerged as a powerful tool for enantioconvergent alkyl-alkyl cross-coupling reactions. nih.govorgsyn.org These reactions are particularly valuable as they allow for the construction of C(sp³)–C(sp³) bonds, a fundamental challenge in organic synthesis. The use of chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives enables the coupling of racemic alkyl halides with various organometallic reagents to produce a single enantiomer of the product. nih.govorgsyn.org

Fu and coworkers have extensively demonstrated that nickel/diamine systems are effective for stereoconvergent Suzuki and Negishi cross-couplings. orgsyn.orgacs.org For instance, in the Negishi coupling of alkylchloroboronate esters with alkylzincs, the (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane ligand provided the best results in terms of both yield and enantioselectivity. orgsyn.orgorgsyn.org The mechanism is believed to involve the generation of alkyl radicals from the alkyl halide by a low-valent nickel species. acs.org The chiral ligand then controls the stereochemical outcome during the subsequent steps of the catalytic cycle. These methods have been successfully applied to the coupling of unactivated secondary alkyl halides, which were previously challenging substrates. acs.orgorganic-chemistry.org

Table 3: Nickel-Catalyzed Asymmetric Alkyl-Alkyl Cross-Coupling

| Electrophile | Nucleophile | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

| Homobenzylic bromides | Alkylboranes | Chiral 1,2-diamine ligand | High | acs.org |

| Racemic α-chloroamides | Arylboronic acids | Not specified | High | researchgate.net |

| Racemic propargylic carbonates | Organozinc reagents | pybox (related N-ligand) | Good | mit.edu |

| Racemic alkyl halides | Organometallic compounds | DMPEDA-type ligands | High | nih.gov |

This table is interactive and can be sorted by column.

Asymmetric Michael Additions Catalyzed by Metal Complexes of this compound

Metal complexes of this compound derivatives are also effective catalysts for asymmetric Michael additions, a key reaction for forming carbon-carbon bonds. Nickel(II) complexes, in particular, have been successfully employed. In these systems, the chiral Ni(II) complex, featuring a ligand derived from (1R,2R)-1,2-diphenylethane-1,2-diamine, coordinates both the nucleophile and the electrophile, creating a chiral environment that directs the stereochemical course of the reaction.

Significant research has demonstrated the utility of these catalysts in the addition of 1,3-dicarbonyl compounds to nitroalkenes. researchgate.net For example, the asymmetric addition of diethyl malonate to ω-nitrostyrene, catalyzed by a Ni(II) complex with a novel chiral ligand derived from (1R,2R)-1,2-diphenylethane-1,2-diamine, yielded the product with up to 96% ee. researchgate.netresearchgate.net Similarly, the reaction with 1-nitropent-1-ene (B1505642) afforded the corresponding adduct with up to 91% ee. researchgate.netresearchgate.net These Michael adducts are valuable intermediates, as they can be readily converted into biologically important molecules like γ-amino acids. researchgate.net The success of these reactions relies on the conformational rigidity of the chelate complex formed between the nickel ion and the diamine ligand, which effectively shields one face of the coordinated substrate. researchgate.net

Table 4: Ni(II)-Catalyzed Asymmetric Michael Additions

| Nucleophile | Electrophile | Chiral Ligand System | Enantiomeric Excess (ee) | Reference |

| Diethyl malonate | ω-Nitrostyrene | Ni(II) / (1R,2R)-DPEN derivative | up to 96% | researchgate.netresearchgate.net |

| Diethyl malonate | 1-Nitropent-1-ene | Ni(II) / (1R,2R)-DPEN derivative | up to 91% | researchgate.netresearchgate.net |

| β-Ketosulfones | Conjugated nitroalkenes | Ni(II) / Chiral vicinal diamines | up to 99% | researchgate.net |

| 4-Hydroxycoumarin (B602359) | α,β-Unsaturated ketones | Amides of (1S,2S)-DPEN and 2-sulfobenzoic acid with alkali-metal ions | up to 83% | beilstein-journals.org |

This table is interactive and can be sorted by column.

Other Metal-Catalyzed Asymmetric Transformations Involving this compound Ligands

The utility of this compound and its derivatives extends beyond the aforementioned systems to a variety of other metal-catalyzed asymmetric reactions. The inherent versatility of the DPEN scaffold allows for its incorporation into catalytic systems involving different transition metals for diverse chemical transformations.

For example, DPEN-based ligands have been used in:

Organocatalysis: While not metal-catalyzed, it is noteworthy that protonated DPEN derivatives can act as organocatalysts for reactions like the Diels-Alder reaction. mdpi.com

Manganese and Cobalt Catalysis: Salen-type ligands, which can be synthesized from the condensation of salicylaldehydes and DPEN, form complexes with metals like Mn(III) and Co(II). rsc.org These complexes have shown high levels of stereoinduction in various catalytic applications. rsc.org

Copper Catalysis: Diimine ligands derived from DPEN have been used in copper-catalyzed reactions, such as the asymmetric Diels-Alder reaction. rsc.org

Palladium Catalysis: Polystyrene-supported DPEN derivatives have been used to create recoverable palladium catalysts for asymmetric reactions, addressing the important issue of catalyst recycling. tesisenred.net

These examples underscore the "privileged" status of the this compound framework in asymmetric catalysis, demonstrating its broad applicability across a range of metals and reaction types to afford valuable chiral molecules. mdpi.com

1,2 Diphenylethane 1,2 Diamine in Asymmetric Organocatalysis

Fundamental Principles and Activation Modes of 1,2-Diphenylethane-1,2-diamine (B1144217) Organocatalysts

The versatility of this compound (DPEN) as a chiral scaffold allows for its incorporation into organocatalysts that operate through several distinct activation modes. These modes are fundamental to the catalyst's ability to control the stereochemical outcome of a reaction. DPEN-derived catalysts are instrumental in the enantioselective functionalization of carbonyl compounds through various reactions. mdpi.com

Enamine Catalysis

In enamine catalysis, a primary or secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, facilitating its reaction with electrophiles. This compound derivatives, particularly those with a primary amine functionality, are effective in this catalytic cycle. mdpi.comresearchgate.net For instance, in asymmetric aldol (B89426) reactions, the diamine can form enamine intermediates with ketones. The chiral environment provided by the DPEN backbone then directs the facial attack of the electrophile on the enamine, leading to the formation of a specific enantiomer of the product. This strategy has been successfully applied in various carbon-carbon bond-forming reactions. mdpi.comnih.gov

Iminium Catalysis

Iminium catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This process lowers the LUMO of the enone or enal, activating it towards nucleophilic attack. acs.org Organocatalysts derived from this compound have been effectively utilized in this mode of activation. mdpi.com For example, DFT calculations have supported a stereochemical model for the Michael reaction of 4-hydroxycoumarin (B602359) with an enone, where the catalyst promotes the reaction via iminium activation of the enone. mdpi.com The steric hindrance of the resulting iminium-ion intermediate can be influenced by substituents on the DPEN scaffold, which in turn affects the stereochemical outcome of the reaction. researchgate.net This activation strategy is pivotal in reactions like the Diels-Alder reaction and various conjugate additions. mdpi.comacs.org

Hydrogen-Bonding Catalysis (e.g., Thiourea (B124793) Derivatives)

Thiourea derivatives of this compound are a prominent class of hydrogen-bonding organocatalysts. mdpi.com The two N-H protons of the thiourea moiety can form strong, directional hydrogen bonds with an electrophilic substrate, thereby activating it. vulcanchem.comnih.gov This dual hydrogen-bond donation polarizes substrates such as carbonyl compounds and nitroalkenes. vulcanchem.com In these bifunctional catalysts, the chiral DPEN backbone provides a stereocontrolled environment, while the thiourea group acts as the binding and activating site. mdpi.com The acidity of the thiourea hydrogens can be fine-tuned by introducing different substituents, which in turn affects the enantioselectivity of the catalyzed reaction. rsc.org These catalysts have been successfully employed in a variety of reactions, including Michael additions and Pictet-Spengler reactions. nih.govrsc.org

Anion-Binding Catalysis

In anion-binding catalysis, the organocatalyst interacts with the counter-anion of a cationic substrate, forming a well-organized chiral supramolecular entity. mdpi.com This strategy is particularly effective for the dearomatization of azaarenium salts. mdpi.com this compound-derived catalysts, especially those incorporating hydrogen-bond donor groups like thiourea, are well-suited for this purpose. mdpi.commdpi.com The catalyst complexes the anion of the substrate, and the chiral scaffold then dictates the trajectory of the incoming nucleophile, leading to high levels of enantioselectivity. mdpi.com This activation mode has been pivotal in the development of enantioselective Reissert-type reactions and other nucleophilic additions to activated heterocyclic systems. mdpi.com

Key Asymmetric Reactions Mediated by this compound Organocatalysts

Organocatalysts derived from this compound have proven to be highly effective in a variety of asymmetric transformations, most notably in the formation of carbon-carbon bonds. Their well-defined chiral structure allows for excellent stereocontrol in reactions involving carbonyl compounds.

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. nih.gov Organocatalysts based on the this compound scaffold have been successfully employed to mediate these reactions with high levels of enantioselectivity. mdpi.com

Primary-tertiary diamine derivatives of (1R,2R)-DPEN have been synthesized and fine-tuned for the enantioselective cross-aldol reaction between trifluoromethyl aromatic ketones and linear aliphatic ketones like acetone (B3395972). mdpi.com Under optimized conditions, these catalysts have afforded the corresponding (S)-trifluoromethyl tertiary alcohols in excellent yields and with high enantioselectivities. mdpi.com For example, a catalyst with a specific aliphatic group on the tertiary amine, in the presence of p-toluenesulfonic acid in toluene (B28343) at 0°C, yielded the desired product with up to 99% yield and 94% enantiomeric excess (ee). mdpi.com

Another study demonstrated that a prolinamide-thiourea derivative of (1S,2S)-DPEN could catalyze the reaction between trifluoromethyl ketones and acetone, yielding the tertiary alcohol in high yields and with enantioselectivities up to 80% ee. mdpi.com It was highlighted that both chiral centers of the DPEN unit are crucial for catalytic activity. mdpi.com

Furthermore, chiral diamines derived from L-proline and DPEN have been shown to catalyze the direct aldol reaction of aromatic aldehydes with various ketones in water, showcasing the versatility of these catalysts in different solvent systems. researchgate.net The ability to perform these reactions in water without the need for organic solvents is a significant advantage from a green chemistry perspective. researchgate.net

Below is a table summarizing the performance of various this compound-based organocatalysts in asymmetric aldol reactions.

| Catalyst Type | Aldehyde/Ketone 1 | Ketone 2 | Product | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

| Primary-tertiary (1R,2R)-DPEDA derivative | Trifluoromethyl aromatic ketones | Linear aliphatic ketones | (S)-Trifluoromethyl tertiary alcohols | up to 99 | up to 94 | Not Reported |

| Prolinamide-thiourea (1S,2S)-DPEDA derivative | Trifluoromethyl ketones | Acetone | Tertiary alcohol | High to quantitative | up to 80 | Not Reported |

| (1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine | Ketones | Not specified | Enamine intermediates | 85 | 94 | Not Reported |

Data sourced from a 2024 review on DPEDA-based organocatalysts and a study on a specific methylated derivative. mdpi.com

Asymmetric Mannich Reactions

Derivatives of this compound have been successfully employed as organocatalysts in asymmetric Mannich reactions. A notable example involves a C2-symmetric primary-tertiary diamine catalyst developed from this compound. nih.govresearchgate.net In combination with trifluoroacetic acid, this catalyst has proven effective for the Mannich reaction between cyclic N-sulfonyl trifluoromethylated ketimines and various methyl ketones. nih.govresearchgate.net

These reactions consistently produce the desired Mannich adducts with high levels of enantioselectivity, typically ranging from 73% to 96% enantiomeric excess (ee). nih.govresearchgate.net The protocol demonstrates broad applicability for a variety of substituted cyclic N-sulfonyl trifluoromethyl ketimines and different alkyl methyl ketones. nih.gov This provides a valuable synthetic route to enantioenriched benzo-fused cyclic sulfamidate N-heterocycles that feature a challenging trifluoromethylated α-tetrasubstituted carbon stereocenter. nih.govresearchgate.net Subsequent diastereoselective reduction of the carbonyl group and ring cleavage of the sulfamidate group in the Mannich products have also been explored, further highlighting the synthetic utility of this method. nih.gov

In another study, a multifunctional organocatalyst incorporating the (1R,2R)-1,2-Diphenylethane-1,2-diamine scaffold was tested in a model Mannich reaction between a diphenylphosphinoyl-protected aldimine and malononitrile. mdpi.com This reaction yielded the expected product in 81% yield, although with a modest enantiomeric excess of 16%. mdpi.com

Table 1: Asymmetric Mannich Reaction of Cyclic N-Sulfonyl Ketimines with Ketones

| Entry | Ketimine Substrate | Ketone | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Cyclic N-sulfonyl trifluoromethylated ketimine | Acetone | (1R,2R)-DPEDA-derived primary-tertiary diamine | N/A | 90-96 | researchgate.net |

| 2 | Various cyclic N-sulfonyl trifluoromethyl ketimines | Various methyl ketones | (1R,2R)-DPEDA-derived primary-tertiary diamine | N/A | 73-96 | nih.gov |

| 3 | Diphenylphosphinoyl-protected aldimine | Malononitrile | (1R,2R)-DPEDA-based multifunctional catalyst | 81 | 16 | mdpi.com |

Asymmetric Michael Addition Reactions

The this compound framework is integral to a variety of catalysts designed for asymmetric Michael addition reactions. mdpi.com Bifunctional primary amine-thiophosphoramide organocatalysts derived from (R,R)-1,2-diphenylethane-1,2-diamine have demonstrated exceptional activity in the addition of acetone to both aromatic and aliphatic nitroolefins. organic-chemistry.org These reactions proceed under mild conditions, achieving high yields (often exceeding 99%) and outstanding enantioselectivities (97–99% ee) without the need for acidic co-catalysts. organic-chemistry.org A key advantage of this system is the catalyst's recyclability; it can be recovered through simple phase separation and reused multiple times without a significant loss of activity or stereocontrol. organic-chemistry.org

Similarly, thiourea organocatalysts based on (R,R)-1,2-diphenylethylenediamine have been applied to the asymmetric Michael addition of cycloketones to nitroalkenes. researchgate.net The introduction of a cyclohexyl substituent on one of the amine groups of (1S,2S)-DPEDA led to a catalyst that, in the Michael cyclization of a 1,3-dicarbonyl compound with an α,β-unsaturated ketone, afforded the product in 61% yield and 85% ee. mdpi.com

Furthermore, metal complexes incorporating ligands derived from this compound are also effective. Catalysts formed from copper(II) triflate (Cu(OTf)₂) and (1S,2S)-1,2-diphenylethane-1,2-diamine have been used for the Michael addition of tertiary fluoro-enolates, generating products with quaternary C-F stereocenters in excellent yields and enantioselectivities. nih.gov In a different approach, Nickel(II) complexes with chiral ligands derived from (1R,2R)-1,2-diphenylethane-1,2-diamine catalyze the asymmetric addition of diethyl malonate to nitroalkenes, achieving up to 96% ee. researchgate.netresearchgate.net

Table 2: Performance of this compound-based Catalysts in Asymmetric Michael Additions

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (R,R)-DPEDA-thiophosphoramide | Acetone | Nitroolefins | >99 | 97-99 | organic-chemistry.org |

| (R,R)-DPEN-thiourea | Cycloketones | Nitroalkenes | High | High | researchgate.net |

| Ni(II)-(1R,2R)-DPEDA derivative | Diethyl malonate | ω-Nitrostyrene | N/A | up to 96 | researchgate.netresearchgate.net |

| Cu(OTf)₂-(1S,2S)-DPEDA | Tertiary fluoro-enolates | Vinyl sulfone | Excellent | Excellent | nih.gov |

| (1S,2S)-DPEDA-cyclohexyl derivative | 1,3-Dicarbonyl compound | α,β-Unsaturated ketone | 61 | 85 | mdpi.com |

Asymmetric Diels-Alder Reactions

Organocatalysts derived from this compound have been effectively utilized in enantioselective Diels-Alder reactions. In an early example, the ammonium (B1175870) salts of (1R,2R)-DPEDA were shown to catalyze the reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde. mdpi.com These reactions, tested across various solvent systems and with different acids, achieved high yields of up to 98% and endo enantiomeric excesses ranging from 31% to 79%. mdpi.com

More advanced catalysts have since been developed. A sulfonamide catalyst, synthesized from camphorsulfonic acid and (1R,2R)-1,2-diphenylethane-1,2-diamine, has been successfully applied to the [4+2] cycloaddition of enones with 2,2,2-trifluoroacetophenones. mdpi.comnih.gov The efficiency of this reaction was enhanced by the use of an L-threonine derivative as a co-catalyst. mdpi.comnih.gov A significant advantage of this system is that both enantiomers of the diamine-derived sulfonamide are accessible, allowing for the selective synthesis of either enantiomer of the product. mdpi.comnih.gov

Table 3: Asymmetric Diels-Alder Reactions Catalyzed by DPEDA Derivatives

| Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (1R,2R)-DPEDA ammonium salt | Cyclopentadiene | (E)-Crotonaldehyde | up to 98 | 31-79 (endo) | mdpi.com |

| (1R,2R)-DPEDA-sulfonamide / L-threonine | Enones | 2,2,2-Trifluoroacetophenones | N/A | High | mdpi.comnih.gov |

Asymmetric Cyclopropanation Reactions

The this compound scaffold has been applied in organocatalytic asymmetric cyclopropanation reactions. In one study, (1S,2S)-DPEDA was used as a catalyst for the reaction between cinnamone derivatives and a stabilized sulfur ylide. mdpi.com This reaction yielded the desired 1,2,3-trisubstituted cyclopropane (B1198618) adducts with good enantioselectivity (73% ee) and excellent diastereoselectivity (d.r. > 95:5), although the chemical yield was low. mdpi.com

Research into modifying the catalyst structure demonstrated a significant impact on reaction outcomes. By introducing a single cyclohexyl substituent onto the (1S,2S)-DPEDA structure, the performance of the catalyst was markedly improved. mdpi.com This modified primary-secondary diamine catalyst increased the yield of the cyclopropanation product to 61% and the enantiomeric excess to 85%, showcasing how structural tuning of the DPEDA backbone can lead to more efficient catalytic systems. mdpi.com

Table 4: Asymmetric Cyclopropanation Using DPEDA-based Catalysts

| Catalyst | Substrate | Reagent | Yield (%) | d.r. | ee (%) | Reference |

|---|---|---|---|---|---|---|

| (1S,2S)-DPEDA | Cinnamone derivative | Stabilized sulfur ylide | <10 | >95:5 | 73 | mdpi.com |

| (1S,2S)-DPEDA-cyclohexyl derivative | Cinnamone derivative | Stabilized sulfur ylide | 61 | N/A | 85 | mdpi.com |

Asymmetric Aza Diels-Alder Reactions

The application of this compound and its derivatives in asymmetric aza-Diels-Alder reactions has been explored with varied results. While the parent diamine has shown limited success in certain systems, its derivatives have proven more effective.

In a screening of potential catalysts for Lewis acid-mediated aza-Diels-Alder reactions, (R,R)-1,2-diphenylethylene-1,2-diamine was found to provide no stereodiscrimination. However, derivatives of DPEDA have shown considerable promise. Specifically, chiral imidazolinium salts, which serve as effective organocatalysts, have been synthesized from (1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine. These salts have been successfully employed as catalysts in aza-Diels-Alder reactions, demonstrating that modification of the parent diamine structure is crucial for achieving catalytic activity and selectivity in this class of transformations.

Development of Bi/Multifunctional Organocatalysts Based on this compound

This compound (DPEDA) is a privileged chiral scaffold that has significantly contributed to the synthesis of structurally diverse bi- and multifunctional organocatalysts. mdpi.comresearchgate.net The development of such catalysts, which possess multiple functional groups capable of different modes of substrate activation, is a key strategy in asymmetric synthesis. mdpi.com The DPEDA framework allows for the introduction of various functional groups onto one or both of its primary amino groups, leading to primary-secondary, primary-tertiary, or disubstituted diamine scaffolds. mdpi.com

A common strategy involves creating bifunctional catalysts that combine a nucleophilic/basic amine site with a hydrogen-bond donor group. nih.gov For instance, introducing an N-substituted thiourea group onto one of the amines of DPEDA results in a monofunctional thiourea organocatalyst. mdpi.com Further substitution on the second amino group leads to highly enantioselective bifunctional amino-thiourea catalysts. mdpi.com These catalysts can activate reaction partners through a dual mechanism: the primary or secondary amine activates a carbonyl compound via enamine or iminium ion formation, while the thiourea moiety activates the electrophile through hydrogen bonding. nih.govmdpi.com

This concept has been successfully applied in developing catalysts for Michael additions, where DPEDA-derived bifunctional organocatalysts have shown high efficacy. researchgate.net The strategic placement of different functional groups on the rigid DPEDA backbone allows for the creation of a well-organized chiral pocket, facilitating highly stereocontrolled transformations. mdpi.commdpi.com

High-Enantioselectivity Primary Amine Organocatalysts of this compound-Based Sulfonamides

A significant breakthrough in organocatalysis has been the discovery of a class of highly enantioselective primary amine catalysts based on this compound-sulfonamides (DPEN-based sulfonamides). nih.govnih.gov This discovery was enabled by the use of ultra-high-throughput screening methods, which allowed for the rapid mapping of the vast chemical space of asymmetric catalysis. nih.govresearchgate.netresearchgate.net

These primary amine organocatalysts have proven to be particularly effective for asymmetric α-alkylation reactions of aldehydes. nih.gov While primary amine catalysts were previously considered less effective for such reactions involving simple aldehydes, the DPEN-based sulfonamides have demonstrated high generality and enantioselectivity. nih.gov The research involved a systematic optimization of the sulfonamide structure to maximize catalytic performance. nih.gov

The developed catalysts exhibit robust performance in synergistic catalytic systems, working effectively alongside photocatalysts. nih.gov Their broad applicability has been validated across various transformations, establishing them as a valuable and versatile class of organocatalysts. nih.gov The mechanism for their high selectivity has also been investigated using computational chemistry, providing deeper insight into the catalyst's mode of action. nih.govresearchgate.net The success of these sulfonamide derivatives further underscores the utility of the DPEDA scaffold in designing catalysts where a sulfonamide group acts as a potent hydrogen-bond donor, a feature also leveraged in catalysts for Michael additions. core.ac.uk

Mechanistic Investigations and Computational Studies of 1,2 Diphenylethane 1,2 Diamine Catalysis

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of steps a reaction follows, known as the reaction pathway, and the high-energy structures it passes through, the transition states, is fundamental to catalyst design. For DPEN-based catalysts, these investigations have revealed a diversity of mechanisms tailored to specific reactions.

In the asymmetric transfer hydrogenation of imines catalyzed by Noyori-Ikariya type ruthenium complexes with N-arylsulfonyl-DPEN ligands, the mechanism is understood to involve three key stages: generation of a catalytically active ruthenium-hydride species, reduction of the C=N double bond which establishes the new stereocenter, and regeneration of the catalyst. mdpi.commdpi.comresearchgate.net The formation of the metal-hydride species occurs via β-hydride elimination. acs.org

For organocatalytic reactions, such as the Michael addition of 4-hydroxycoumarin (B602359) to enones, DPEN derivatives can act as bifunctional catalysts. beilstein-journals.org Density Functional Theory (DFT) calculations support a stereochemical model where the catalyst activates the enone through iminium ion formation while simultaneously activating the coumarin (B35378) moiety via hydrogen bonding. mdpi.com In the aza-Henry reaction of isatin-derived ketimines, a proposed three-step mechanism involves the deprotonation of nitromethane (B149229) by the guanidine-amide catalyst, followed by C-C bond formation, and finally a proton transfer to regenerate the catalyst. mdpi.com

The study of transition states is crucial for explaining the observed enantioselectivity. For instance, in the epoxidation of cyclic enones catalyzed by DPEN and a Brønsted acid, computational studies have identified that a Csp2-H···O hydrogen bond interaction between the catalyst's benzene (B151609) ring and a water molecule in the transition state is a key factor for chiral discrimination. researchgate.net The rigidity of this transition state, enhanced by the Brønsted acid counterion, is vital for high enantioselectivity. researchgate.net Similarly, in the iron-catalyzed asymmetric cis-dihydroxylation of alkenes, a secondary π-π interaction in the transition state is believed to be responsible for the high enantioselectivity observed. hku.hk

Role of Stereoelectronic Effects in Enantioselectivity

Stereoelectronic effects, which encompass the interplay of steric and electronic properties of a molecule, are paramount in determining the enantioselectivity of a chiral catalyst. In the context of 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN) catalysis, these effects dictate how the catalyst and substrates interact to favor the formation of one enantiomer over the other.

The rigid C2-symmetric backbone of DPEN, featuring two phenyl groups, creates a well-defined chiral environment. This structural rigidity is a key advantage over more flexible aliphatic diamines like cyclohexanediamine, as it leads to better discrimination between the two faces of a prochiral substrate. The phenyl groups not only contribute to the steric bulk, which directs the approach of the substrate, but also participate in crucial non-covalent interactions, such as π-π stacking and CH/π interactions. mdpi.comhku.hk These interactions help to stabilize the preferred transition state, thereby enhancing enantioselectivity.

The electronic properties of the DPEN ligand can be fine-tuned by modifying the substituents on the nitrogen atoms or the phenyl rings. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the Lewis basicity of the amine groups and the electron density of the aromatic rings. mdpi.comacs.org These modifications influence the catalyst's interaction with metal centers in transition metal catalysis or its hydrogen-bonding capabilities in organocatalysis. mdpi.com For example, in ruthenium-catalyzed asymmetric transfer hydrogenation, modification of the N-sulfonyl group on the DPEN ligand can significantly impact catalytic activity and enantioselectivity. mdpi.com

Furthermore, the interplay between the catalyst, substrate, and any additives or co-catalysts is critical. In some systems, the Brønsted acid counterion plays a significant role in rigidifying the transition state structure, which allows for more effective stereoelectronic communication between the catalyst and the substrate. researchgate.net The choice of solvent can also modulate these interactions, influencing the stability of intermediates and transition states. vulcanchem.com

In Situ Spectroscopic Studies of Catalytic Cycles

In situ spectroscopic techniques are powerful tools for observing catalytic reactions as they happen, providing real-time information about the species present in the reaction mixture. These methods have been instrumental in understanding the catalytic cycles involving this compound (DPEN) derivatives.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize the resting states of catalysts and to detect key intermediates. rsc.org For example, in the palladium-catalyzed alkoxycarbonylation of alkenes using diphosphine ligands, in situ NMR and IR studies have identified the dominant resting state complexes in solution. rsc.org These studies have confirmed the crucial coordination of a nitrogen atom to the palladium(II) center. rsc.org

In the context of transfer hydrogenation reactions catalyzed by iridium complexes, variable-temperature 1H NMR spectroscopy has been used to study the stereoinversion at the metal center. acs.org The rate of this inversion provides insights into the bonding interactions at the iridium center and can be informative for catalyst design, especially when hydride donation is the rate-determining step. acs.org

Electrospray ionization mass spectrometry (ESI-MS) is another valuable technique for identifying intermediates in catalytic cycles. In organocatalytic reactions, such as those involving enamine intermediates, ESI-MS has provided direct evidence for the formation of these key species. researchgate.net Similarly, in the iron-catalyzed cis-dihydroxylation of alkenes, ESI-MS analysis has contributed to the mechanistic understanding of the reaction. hku.hk

Attenuated total reflection infrared (ATR-IR) spectroscopy has been used to study the interactions between substrates, chiral modifiers, and the catalyst surface in heterogeneous catalysis. researchgate.net While not directly focused on DPEN, this technique demonstrates the potential for probing intermolecular interactions in real-time under catalytic conditions. researchgate.net

These in situ studies provide a dynamic picture of the catalytic cycle, complementing the static information obtained from X-ray crystallography of isolated complexes and the theoretical insights from computational studies. By observing the catalyst at work, researchers can gain a more complete understanding of the factors that govern its activity and selectivity.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the mechanisms of catalysis involving this compound (DPEN). Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide detailed insights into the energetics and geometries of reactants, intermediates, transition states, and products, which are often difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules and to calculate their properties. nih.gov In the context of DPEN catalysis, DFT calculations have been instrumental in elucidating reaction mechanisms and understanding the origins of enantioselectivity.

DFT studies have been used to model the transition states of various reactions, allowing researchers to rationalize the observed stereochemical outcomes. For example, in the primary amine-Brønsted acid catalyzed epoxidation of cyclic enones, DFT calculations have shown that a Csp2-H···O hydrogen bond between the catalyst's benzene ring and a water molecule is a key factor in chiral discrimination. researchgate.net The calculations also highlighted the role of the Brønsted acid counterion in rigidifying the transition state. researchgate.net

In the Michael reaction of 4-hydroxycoumarin with an enone catalyzed by a DPEN-based organocatalyst, DFT calculations at the ωB97XD/6-31G* level of theory supported a stereochemical model involving iminium activation of the enone and hydrogen-bond activation of the coumarin. mdpi.com Similarly, for the guanidine-catalyzed aza-Henry reaction, DFT calculations revealed a three-step mechanism and identified the C-C bond formation step as the chirality-controlling step. mdpi.com The calculations also pointed to steric repulsion between the catalyst and the ketimine as a crucial factor for enantioselectivity. mdpi.com

DFT calculations have also been employed to investigate the mechanism of metal-catalyzed reactions. For instance, in the iron-catalyzed asymmetric cis-dihydroxylation of alkenes, DFT calculations, along with ESI-MS analysis, suggested that the "chiral-at-metal" cis-β configuration of the iron complex and a secondary π-π interaction in the transition state are responsible for the high enantioselectivity. hku.hk

Table 1: Selected Applications of DFT in this compound Catalysis

| Reaction | Catalyst System | Key DFT Findings | Reference(s) |

| Epoxidation of cyclic enones | (1R,2R)-DPEN / Brønsted acid | Csp2-H···O H-bond in transition state is crucial for enantioselectivity. | researchgate.net |

| Michael addition | (1R,2R)-DPEDA-squaramide | Supported a dual activation model via iminium and H-bonding. | mdpi.com |

| Aza-Henry reaction | Guanidine-amide derived from DPEN | Identified a three-step mechanism and the origin of enantioselectivity. | mdpi.com |

| cis-Dihydroxylation of alkenes | Iron(II) complex with a DPEN-derived ligand | Revealed the importance of metal center chirality and π-π interactions. | hku.hk |

Molecular Dynamics Simulations

MD simulations can be particularly useful for understanding how the flexibility or rigidity of a catalyst influences its performance. For example, the conformational rigidity of the DPEN backbone, which is often cited as a key factor for its success, could be quantitatively assessed and compared to more flexible catalysts using MD simulations.

These simulations can also be used to explore the interactions between the catalyst and its environment, such as the solvent or co-catalysts. By simulating the system in a realistic environment, MD can help to elucidate the role of these components in stabilizing key intermediates and transition states.